molecular formula C15H12O7S2 B13142471 2-Methoxyanthracene-9,10-disulfonic acid CAS No. 189315-92-2

2-Methoxyanthracene-9,10-disulfonic acid

Cat. No.: B13142471
CAS No.: 189315-92-2
M. Wt: 368.4 g/mol
InChI Key: YBXJIAOMEYTCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyanthracene-9,10-disulfonic acid is an organic compound with the molecular formula C15H12O7S2. It is a derivative of anthracene, characterized by the presence of methoxy and sulfonic acid groups at specific positions on the anthracene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyanthracene-9,10-disulfonic acid typically involves the sulfonation of 2-methoxyanthracene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The process involves heating the reactants under controlled conditions to achieve the desired substitution on the anthracene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyanthracene-9,10-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroxy compounds .

Scientific Research Applications

2-Methoxyanthracene-9,10-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxyanthracene-9,10-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting gene expression and cellular processes. It also interacts with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Methoxy-9,10-anthracenedisulfonic acid
  • 9,10-Anthracenedisulfonic acid, 2-methoxy
  • 1-Amino-4-methoxyanthracene-9,10-dione
  • Benzaldehyde-2,4-disulfonic acid
  • 2,7-Anthraquinone disulfonic acid
  • Naphthalene-2,6-disulfonic acid
  • Naphthalene-2,7-disulfonic acid
  • Copper phthalocyanine disulfonic acid
  • Pyridine-2,3-disulfonic acid

Uniqueness: 2-Methoxyanthracene-9,10-disulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its methoxy and sulfonic acid groups enhance its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

189315-92-2

Molecular Formula

C15H12O7S2

Molecular Weight

368.4 g/mol

IUPAC Name

2-methoxyanthracene-9,10-disulfonic acid

InChI

InChI=1S/C15H12O7S2/c1-22-9-6-7-12-13(8-9)15(24(19,20)21)11-5-3-2-4-10(11)14(12)23(16,17)18/h2-8H,1H3,(H,16,17,18)(H,19,20,21)

InChI Key

YBXJIAOMEYTCPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.